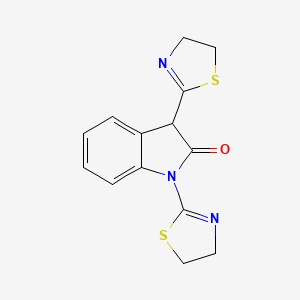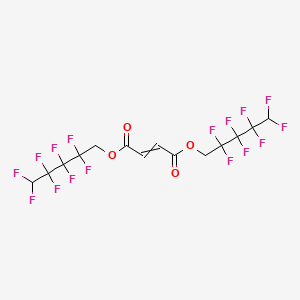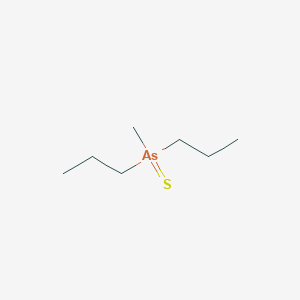![molecular formula C16H16O2 B14491072 2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine] CAS No. 65478-51-5](/img/structure/B14491072.png)
2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is a complex organic compound characterized by a spiro linkage between a cyclobutane ring and a naphtho[2,3-b][1,4]dioxepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] typically involves a multi-step process. One common approach is the cyclization of a suitable precursor under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the naphtho[2,3-b][1,4]dioxepine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as liquid crystals and photochromic compounds.
Mecanismo De Acción
The mechanism by which 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and the naphtho[2,3-b][1,4]dioxepine moiety can interact with specific sites on these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 3,3’-Spirobi[2H-naphtho[1,2-b]pyran]
Uniqueness
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is unique due to its specific spiro linkage and the combination of cyclobutane and naphtho[2,3-b][1,4]dioxepine moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65478-51-5 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
spiro[2,4-dihydrobenzo[h][1,5]benzodioxepine-3,1'-cyclobutane] |
InChI |
InChI=1S/C16H16O2/c1-2-5-13-9-15-14(8-12(13)4-1)17-10-16(11-18-15)6-3-7-16/h1-2,4-5,8-9H,3,6-7,10-11H2 |
Clave InChI |
YCSIRVVAWFFRDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)COC3=CC4=CC=CC=C4C=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


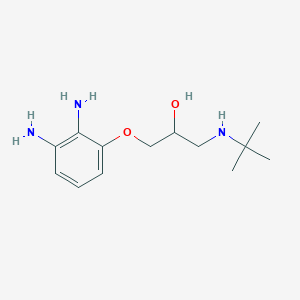
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
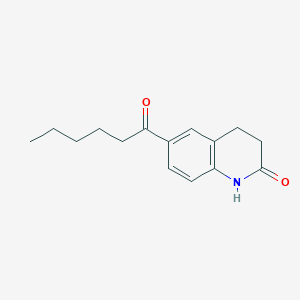
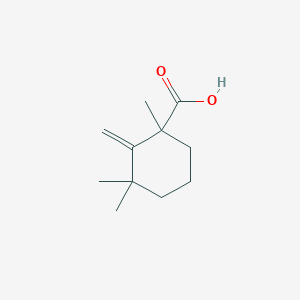
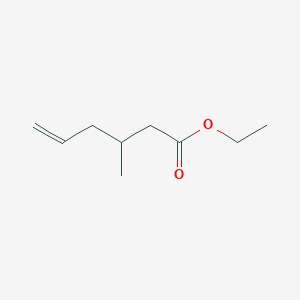
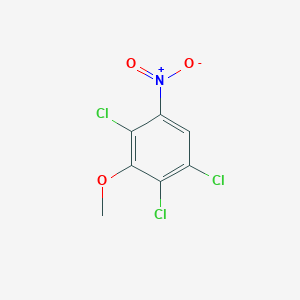
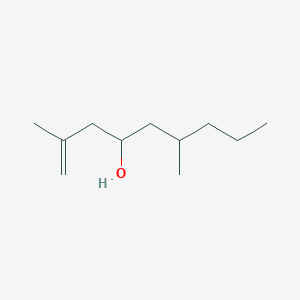
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
